molecular formula C12H16N2O3 B5972719 N'-[2-(4-methylphenoxy)acetyl]propanohydrazide

N'-[2-(4-methylphenoxy)acetyl]propanohydrazide

Cat. No. B5972719
M. Wt: 236.27 g/mol
InChI Key: YWKWNWVJSZRMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(4-methylphenoxy)acetyl]propanohydrazide, also known as MPHPH, is a chemical compound that has been the subject of scientific research due to its potential use as a drug. This compound is a hydrazide derivative of propanoic acid and has been synthesized using different methods. The aim of

Mechanism of Action

The mechanism of action of N'-[2-(4-methylphenoxy)acetyl]propanohydrazide is not fully understood. However, it has been reported to act as a GABA-A receptor agonist, which may contribute to its anticonvulsant and anxiolytic effects. N'-[2-(4-methylphenoxy)acetyl]propanohydrazide has also been reported to inhibit the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N'-[2-(4-methylphenoxy)acetyl]propanohydrazide has been reported to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, N'-[2-(4-methylphenoxy)acetyl]propanohydrazide has been reported to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N'-[2-(4-methylphenoxy)acetyl]propanohydrazide has several advantages for laboratory experiments. It is relatively easy to synthesize and has been reported to have a high degree of purity. Additionally, N'-[2-(4-methylphenoxy)acetyl]propanohydrazide has been shown to have a low toxicity profile in animal models. However, there are also limitations to the use of N'-[2-(4-methylphenoxy)acetyl]propanohydrazide in laboratory experiments. Its mechanism of action is not fully understood, and there is limited information on its pharmacokinetics.

Future Directions

There are several future directions for the research on N'-[2-(4-methylphenoxy)acetyl]propanohydrazide. One area of research is the elucidation of its mechanism of action. Additionally, further studies are needed to determine its pharmacokinetics and potential drug interactions. Another area of research is the development of novel derivatives of N'-[2-(4-methylphenoxy)acetyl]propanohydrazide with improved pharmacological properties. Finally, there is a need for additional studies to determine the potential therapeutic uses of N'-[2-(4-methylphenoxy)acetyl]propanohydrazide in the treatment of neurological and psychiatric disorders.
Conclusion:
In conclusion, N'-[2-(4-methylphenoxy)acetyl]propanohydrazide is a chemical compound that has been the subject of scientific research due to its potential use as a drug. It has been synthesized using different methods and has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. N'-[2-(4-methylphenoxy)acetyl]propanohydrazide has also been reported to have anxiolytic and antidepressant-like effects in animal models. However, its mechanism of action is not fully understood, and there is limited information on its pharmacokinetics. Further research is needed to determine its potential therapeutic uses and to develop novel derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of N'-[2-(4-methylphenoxy)acetyl]propanohydrazide has been reported in the literature using different methods. One of the most common methods is the reaction of 4-methylphenol with acetyl chloride to form 4-methylacetophenone, followed by the reaction of 4-methylacetophenone with hydrazine hydrate to form N'-[2-(4-methylphenoxy)acetyl]propanohydrazide. Other methods include the reaction of 4-methylphenol with acetic anhydride to form 4-methylacetophenone, followed by the reaction of 4-methylacetophenone with hydrazine hydrate to form N'-[2-(4-methylphenoxy)acetyl]propanohydrazide.

Scientific Research Applications

N'-[2-(4-methylphenoxy)acetyl]propanohydrazide has been the subject of scientific research due to its potential use as a drug. It has been reported to have anticonvulsant, analgesic, and anti-inflammatory properties. N'-[2-(4-methylphenoxy)acetyl]propanohydrazide has also been shown to have anxiolytic and antidepressant-like effects in animal models. Additionally, N'-[2-(4-methylphenoxy)acetyl]propanohydrazide has been reported to have potential use in the treatment of Parkinson's disease.

properties

IUPAC Name

N'-[2-(4-methylphenoxy)acetyl]propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-11(15)13-14-12(16)8-17-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKWNWVJSZRMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC(=O)COC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(4-methylphenoxy)acetyl]propanehydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.